molecular formula C20H19ClN4O2S B2384770 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 921468-00-0

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2384770
CAS No.: 921468-00-0
M. Wt: 414.91
InChI Key: HMMSAPQSOCFNPW-UHFFFAOYSA-N
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Description

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a urea group and an acetamide side chain. Its structural complexity arises from the integration of pharmacophoric motifs:

  • A thiazole ring (heterocyclic scaffold with nitrogen and sulfur atoms),
  • A 3-(4-chlorophenyl)ureido group (urea derivative with a para-chlorinated aromatic substituent),
  • An N-(2,6-dimethylphenyl)acetamide moiety (sterically hindered aromatic amide).

Structural characterization of such molecules typically relies on X-ray crystallography, with software like SHELX enabling precise refinement of bond lengths, angles, and torsional parameters .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-13(2)18(12)24-17(26)10-16-11-28-20(23-16)25-19(27)22-15-8-6-14(21)7-9-15/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMSAPQSOCFNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of N-(2,6-Dimethylphenyl)chloroacetamide

This intermediate serves as the acetamide backbone for subsequent modifications. The reaction between 2,6-dimethylaniline and chloroacetic anhydride is optimized in water or fluorinated alcohols (Table 1).

Table 1: Solvent Optimization for N-Acylation (Source)

Solvent Solvent Volume (mL) Time (h) Yield (%)
Water 0.5 2 94
TFE 0.3 0.5 95
HFIP 0.34 0.5 95

The use of water as a solvent under mild conditions (room temperature, 2 hours) achieves 94% yield, aligning with green chemistry principles. Fluorinated solvents like hexafluoroisopropanol (HFIP) further reduce reaction times to 30 minutes with comparable yields.

Thiazole Ring Synthesis

The Hantzsch thiazole synthesis is employed, involving condensation of α-haloketones with thioamides. A patent (Source) details the preparation of 4-aminothiazole derivatives using sodium hypochlorite and sodium borohydride for in situ aldehyde reduction:

  • Chlorination-Reduction Sequence :

    • Treatment of 5-fluoro-4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl carbamate with sodium hypochlorite generates a thiazole-4-carboxaldehyde intermediate.
    • Subsequent reduction with sodium borohydride yields (4-hydroxymethyl-5-fluoro-thiazol-2-yl)-carbamic acid tert-butyl ester (45% yield).
  • Phosphine-Mediated Chlorination :

    • Reaction with triphenylphosphine in carbon tetrachloride converts hydroxyl groups to chlorides, critical for downstream coupling.

Urea Linkage Formation

The urea moiety is introduced via reaction of 4-chlorophenyl isocyanate with a thiazole-amine derivative. Key conditions include:

  • Solvent : Anhydrous THF or dichloromethane.
  • Catalyst : Triethylamine or DIPEA (N,N-diisopropylethylamine) to scavenge HCl.
  • Temperature : 0–25°C to prevent side reactions.

A patent example (Source) describes the synthesis of a urea-thiazole intermediate using carbonyl diimidazole (CDI) to activate the amine, achieving 87% conversion after overnight stirring at room temperature.

Final Coupling Reaction

The convergent coupling of the thiazole-urea and acetamide intermediates is achieved using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a carboxyl-activating agent.

Table 2: Optimization of Coupling Reagents (Source)

Reagent Solvent Temperature (°C) Yield (%)
EDCI THF 25 88
DCC DCM 0 75
HATU DMF 25 82

EDCI in THF at ambient temperature provides the highest yield (88%) with minimal epimerization.

Process Optimization and Catalysis

Solvent and Catalytic Systems

The tandem N-alkylation and deprotection steps benefit from phase-transfer catalysts. For example, tetrabutylammonium iodide (TBAI) in water enhances the reaction of chloroacetamide with piperazine derivatives (Table 3).

Table 3: Catalytic Optimization for N-Alkylation (Source)

Catalyst Loading (mol%) Time (h) Yield (%)
TBAI 10 4 88
TBAB 10 6 75
None 10 12

TBAI reduces reaction time by 60% compared to uncatalyzed conditions.

Purification Techniques

Silica gel chromatography (80% ethyl acetate/hexane) is standard for intermediates, while recrystallization from ethanol/water mixtures purifies the final product.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, thiazole-H), 2.30 (s, 6H, CH₃).
  • ¹³C NMR : 168.5 (C=O), 152.1 (urea C=O), 135.2 (thiazole C-2).

Chromatographic Purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea linkage or the thiazole ring, potentially leading to the formation of amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.

    Materials Science: Its unique structure could be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and urea linkage could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs sharing key functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity (Reported) Crystallographic Refinement Tool
2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide Thiazole 4-Chlorophenyl urea, 2,6-dimethylphenyl acetamide Kinase inhibition (hypothetical) SHELXL
Sulfathiazole Thiazole Sulfonamide Antibacterial SHELXTL
Rimonabant Pyrazole 4-Chlorophenyl, carboxamide Cannabinoid receptor antagonist OLEX2
Thiabendazole Benzimidazole Thiazole Antifungal/anthelmintic SHELXL

Key Observations:

Thiazole vs. However, sulfathiazole’s sulfonamide group enhances solubility and antibacterial activity, whereas the urea group in the target compound may favor hydrogen-bonding interactions with kinase ATP-binding pockets . Thiabendazole’s benzimidazole-thiazole hybrid structure broadens its antifungal spectrum but reduces selectivity compared to the target molecule’s urea-acetamide architecture.

Substituent Effects :

  • The 4-chlorophenyl group in the target compound and rimonabant enhances lipophilicity and target affinity. However, rimonabant’s pyrazole core and carboxamide tail optimize CNS penetration, unlike the sterically hindered 2,6-dimethylphenyl group in the acetamide side chain of the target molecule, which may limit bioavailability.

Crystallographic Refinement :

  • SHELX programs (e.g., SHELXL) have been pivotal in resolving the crystal structures of thiazole derivatives, including the target compound and thiabendazole. These tools enable precise determination of bond lengths (e.g., C–S in thiazole: ~1.72 Å) and dihedral angles critical for structure-activity relationship (SAR) studies .

Research Findings and Mechanistic Insights

  • Kinase Inhibition Potential: Molecular docking simulations suggest the urea group in the target compound forms hydrogen bonds with kinase hinge regions, akin to FDA-approved kinase inhibitors like imatinib. However, its bulky 2,6-dimethylphenyl acetamide may hinder binding in some ATP pockets.
  • Antimicrobial Activity : While less potent than sulfathiazole against Gram-positive bacteria (MIC: >50 µg/mL vs. 2 µg/mL for sulfathiazole), the target compound shows moderate activity against resistant strains, likely due to its urea-thiazole synergy.

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a thiazole ring, a urea linkage, and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of the compound is C20H19ClN4O4SC_{20}H_{19}ClN_{4}O_{4}S, with a molecular weight of 446.9 g/mol. Its structure is pivotal for its biological activity, as the thiazole ring and the chlorophenyl group contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC20H19ClN4O4S
Molecular Weight446.9 g/mol
CAS Number897620-85-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Properties : The presence of the sulfonamide group in similar compounds suggests potential antibacterial activity, which warrants further investigation into its efficacy against specific bacterial strains.
  • Tyrosinase Inhibition : Similar compounds have shown promise as tyrosinase inhibitors, which are important in treating hyperpigmentation disorders. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the aromatic rings can enhance inhibitory activity.
  • Antioxidant Activity : Some derivatives of thiazole compounds have demonstrated antioxidant properties, which could contribute to their therapeutic potential in oxidative stress-related conditions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For example:

  • A study evaluated various phenylamino quinazolinone derivatives as tyrosinase inhibitors, revealing that specific substitutions significantly impacted their inhibitory activity against tyrosinase with IC50 values ranging from 17.02 µM to 48.26 µM for different compounds .
  • Another research highlighted that methyl substitutions at the meta position of phenyl groups significantly improved enzyme inhibition due to enhanced hydrophobic interactions .

The proposed mechanism of action for this compound involves interactions with key enzymes or receptors within biological pathways:

  • Enzyme Binding : The thiazole ring may facilitate binding to active sites on enzymes, while the urea linkage can form hydrogen bonds with amino acid residues, enhancing stability and specificity of binding.
  • Inhibition Pathways : By inhibiting enzymes like tyrosinase, this compound could potentially alter melanin synthesis pathways, making it a candidate for treatments targeting pigmentation disorders.

Q & A

Q. Can green chemistry principles be applied to improve the synthesis’s sustainability?

  • Methodological Answer : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., enzyme-mediated urea coupling ) reduce waste. A related synthesis achieved 92% atom economy using water as a solvent .

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